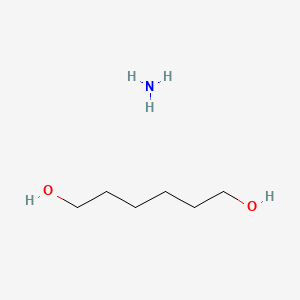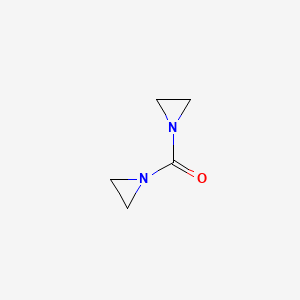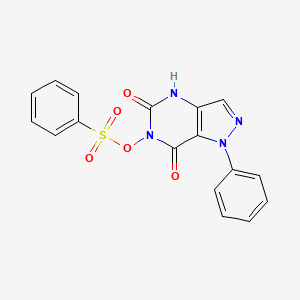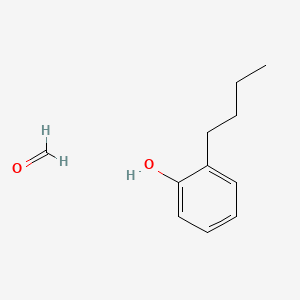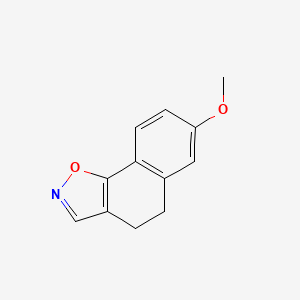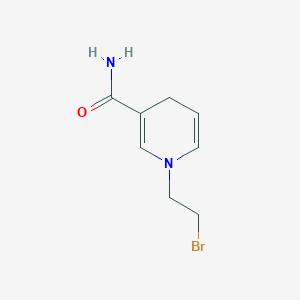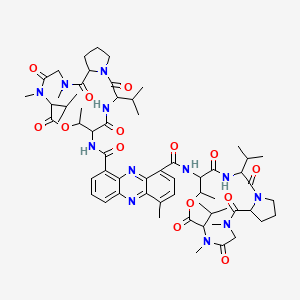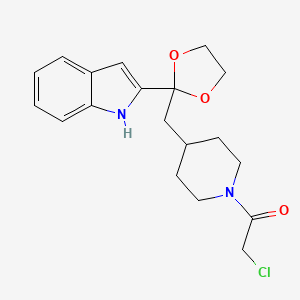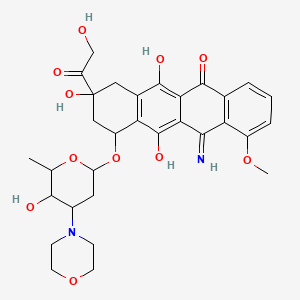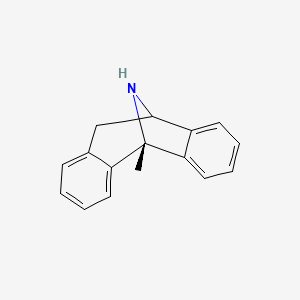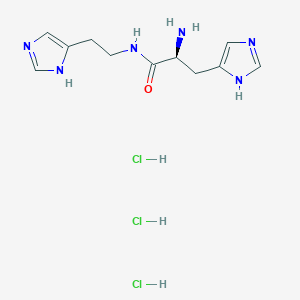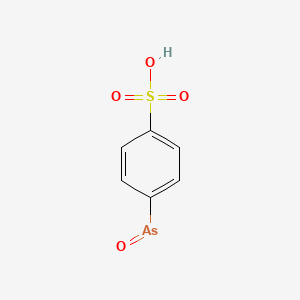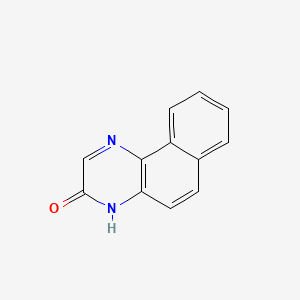
Benzo(f)quinoxalin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo(f)quinoxalin-3-ol is a heterocyclic compound that belongs to the quinoxaline family It is characterized by a fused benzene and pyrazine ring system with a hydroxyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzo(f)quinoxalin-3-ol can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound under acidic or basic conditions. This reaction typically proceeds via the formation of a diimine intermediate, which cyclizes to form the quinoxaline ring system .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of transition-metal-free catalysis to enhance the efficiency and sustainability of the process. For example, the use of bioinspired ortho-quinone catalysts has been reported to facilitate the oxidative synthesis of quinoxalines under mild conditions with oxygen as the terminal oxidant .
Chemical Reactions Analysis
Types of Reactions
Benzo(f)quinoxalin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form quinoxalin-3-one derivatives.
Reduction: The quinoxaline ring can be reduced to form tetrahydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoxaline ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Quinoxalin-3-one derivatives.
Reduction: Tetrahydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of benzo(f)quinoxalin-3-ol involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It can inhibit enzymes such as ATP synthase and topoisomerase II, which are crucial for cellular energy production and DNA replication, respectively.
Antimicrobial Activity: The compound disrupts microbial cell membranes and interferes with essential metabolic processes, leading to cell death.
Comparison with Similar Compounds
Benzo(f)quinoxalin-3-ol can be compared with other similar compounds such as benzoquinoline and benzoquinazoline derivatives:
Benzoquinoline: Similar in structure but lacks the hydroxyl group at the 3-position.
Benzoquinazoline: Contains an additional nitrogen atom in the ring system, which can alter its biological activity and chemical reactivity.
List of Similar Compounds
- Benzoquinoline
- Benzoquinazoline
- Tetrahydroquinoxaline
- Quinoxalin-3-one
Properties
CAS No. |
7695-25-2 |
|---|---|
Molecular Formula |
C12H8N2O |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
4H-benzo[f]quinoxalin-3-one |
InChI |
InChI=1S/C12H8N2O/c15-11-7-13-12-9-4-2-1-3-8(9)5-6-10(12)14-11/h1-7H,(H,14,15) |
InChI Key |
DXXNHZBOQZLNCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=CC(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Hydroxy-(2-nitrobenzoyl)amino]benzoic acid](/img/structure/B12811781.png)
